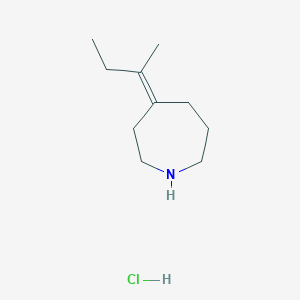

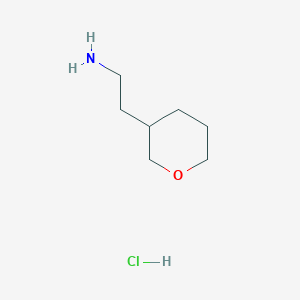

![molecular formula C11H15NO2 B1492431 trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2144571-33-3](/img/structure/B1492431.png)

trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol

Overview

Description

Trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol (T2MPCB) is an organic compound that has been studied for its applications in organic synthesis and scientific research. T2MPCB is an important building block for the synthesis of various compounds, and its structure has been used to develop novel compounds with interesting biological activities. In

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of β-dipeptides and β-amino acid oligomers, highlighting its versatility in generating structurally unique peptides. For instance, it served as a precursor in the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002). This showcases its contribution to expanding the chemical space of peptide mimetics and enhancing the diversity of molecular scaffolds available for further biological and pharmacological investigations.

Structural and Conformational Studies

The compound has also been a subject of interest in structural and conformational studies of peptides. It played a crucial role in the development of constrained peptides with defined secondary structures, such as the discovery that hexamer and octamer oligomers of trans-2-aminocyclobutane carboxylic acid preferentially fold into a well-defined 12-helical conformation in both solution and solid states (Fernandes et al., 2010). These findings are significant for the design of peptidomimetics with specific biological functions, as they provide insights into how constrained amino acids influence peptide folding and stability.

Contribution to Stereoselective Synthesis

Additionally, the compound has implications in the stereoselective synthesis of amino acids and peptides. The research demonstrated the efficient synthesis and resolution of cis- and trans-stereoisomers, contributing to the field of chiral chemistry and enabling the exploration of the biological relevance of stereochemistry in bioactive compounds (Baldwin & Burrell, 2000). Such stereoselective approaches are fundamental in drug discovery, as the biological activity of chiral drugs can significantly differ between enantiomers.

properties

IUPAC Name |

(1R,2R)-2-(2-methoxyanilino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMNVFNQMICZJN-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1492348.png)

![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)

![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3,5-dimethylaniline](/img/structure/B1492364.png)

![(s)-4-(3-((2-(6-Methoxypyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3h-imidazo[4,5-b]pyridin-6-yl)-2-methylbut-3-yn-2-amine](/img/structure/B1492367.png)

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)